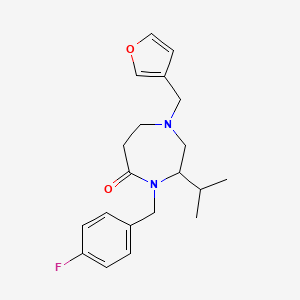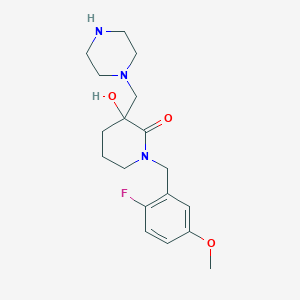![molecular formula C24H18N2S B5304916 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5304916.png)
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile (DMNTA) is a chemical compound that belongs to the class of acrylonitrile derivatives. DMNTA has been extensively researched for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile is not fully understood. However, studies have shown that 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile inhibits the activity of various enzymes and transcription factors involved in cell proliferation and survival. 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile has also been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects:
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile inhibits the activity of various enzymes and transcription factors involved in cell proliferation and survival. In addition, 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile has been shown to induce the production of ROS, leading to oxidative stress and ultimately, cell death. In vivo studies have shown that 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile has several advantages for lab experiments. It is easy to synthesize and has a high yield. In addition, 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile has been extensively studied, and its mechanism of action is well understood. However, 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile also has some limitations. It is a highly reactive compound and requires careful handling. In addition, 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile is not water-soluble, making it difficult to administer in vivo.
Zukünftige Richtungen
For 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile research include investigating its potential as a therapeutic agent for various inflammatory diseases and as a chemotherapeutic agent for various types of cancer.
Synthesemethoden
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethylphenyl isothiocyanate and 1-naphthylacetonitrile in the presence of a base such as triethylamine. The reaction yields 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile as a yellow solid with a high yield of up to 90%.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile has been extensively researched for its potential applications in various scientific fields. In medicinal chemistry, 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile has been studied for its anticancer properties. Studies have shown that 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2S/c1-16-10-11-21(17(2)12-16)23-15-27-24(26-23)20(14-25)13-19-8-5-7-18-6-3-4-9-22(18)19/h3-13,15H,1-2H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWLVGKWBRISGK-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5304835.png)

![2-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5304853.png)
![ethyl 2-(3-bromo-4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304856.png)

![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5304880.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5304888.png)
![ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5304890.png)
![1-acetyl-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B5304895.png)
![3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5304899.png)
![2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5304905.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5304910.png)
![3-(3-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5304917.png)